molecular formula C16H12FN3O2S B11018411 N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11018411
M. Wt: 329.4 g/mol
InChI Key: ZLGQHSGDYQHDPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic carboxamide featuring a 1,2,3-thiadiazole core substituted with a 4-methoxyphenyl group at position 4 and a 4-fluorophenyl carboxamide moiety at position 3. This compound belongs to a class of thiadiazole derivatives, which are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

Molecular Formula

C16H12FN3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-(4-methoxyphenyl)thiadiazole-5-carboxamide

InChI

InChI=1S/C16H12FN3O2S/c1-22-13-8-2-10(3-9-13)14-15(23-20-19-14)16(21)18-12-6-4-11(17)5-7-12/h2-9H,1H3,(H,18,21)

InChI Key

ZLGQHSGDYQHDPP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Carboxamide Formation via Acyl Chloride Intermediates

The most widely adopted route involves coupling 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carbonyl chloride with 4-fluoroaniline under Schotten-Baumann conditions. The carbonyl chloride intermediate is generated by treating 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid with oxalyl chloride in dichloromethane (DCM) at 0–5°C for 2 hours. Excess oxalyl chloride (1.5–2.0 equivalents) and catalytic dimethylformamide (DMF, 0.1 eq) are critical for complete conversion.

Reaction conditions :

  • Solvent : Anhydrous DCM or tetrahydrofuran (THF)

  • Base : Triethylamine (TEA, 3.0 eq) to scavenge HCl

  • Temperature : 0°C → room temperature (RT), 12–18 hours

  • Yield : 68–74% after silica gel chromatography

Key challenges :

  • Hydrolysis of acyl chloride by moisture requires strict anhydrous conditions.

  • Purification necessitates chromatography due to residual 4-fluoroaniline (Rf ~0.3 vs. product Rf ~0.6 in ethyl acetate/hexane 1:1).

One-Pot Cyclization-Acylation Approach

A streamlined method combines thiadiazole ring formation and carboxamide functionalization in a single reactor (Fig. 1). Thiourea derivatives react with 4-methoxyphenyl diazonium salts at pH 3–4 to form the thiadiazole core, followed by in-situ acylation with 4-fluorophenyl isocyanate.

Optimized parameters :

ParameterOptimal ValueImpact on Yield
pH3.5 ± 0.2Maximizes cyclization rate
Temperature60°C (cyclization),
25°C (acylation)
Prevents isocyanate degradation
Molar ratio (thiourea:isocyanate)1:1.2Limits dimerization side products
CatalystPyridine (0.5 eq)Enhances acylation kinetics

Outcome :

  • Overall yield : 62% (vs. 55% for stepwise synthesis)

  • Purity : ≥95% by HPLC (C18 column, 70:30 acetonitrile/water)

Advanced Functionalization Techniques

Late-Stage Fluorination

Post-functionalization of the phenyl ring introduces fluorine selectively. Using Balz-Schiemann reaction conditions, the amino precursor undergoes diazotization with NaNO₂/HCl at -5°C, followed by thermal decomposition in the presence of HF-pyridine.

Critical considerations :

  • Side reactions : Competing chlorination (<5%) if Cl⁻ contaminants present.

  • Safety : HF-pyridine requires specialized glassware and neutralization protocols.

Performance metrics :

StepYield (%)Purity (%)
Diazotization8990
Fluorination7188
Final recrystallization9599

Industrial-Scale Production

Continuous Flow Synthesis

Transitioning from batch to flow chemistry improves reproducibility for large-scale manufacturing (Fig. 2). Key modules:

  • Diazonium salt generation : Microreactor (residence time 2 min, 10°C)

  • Cyclization : Tubular reactor (60°C, 15 min)

  • Acylation : Packed-bed reactor with immobilized lipase (CAL-B, 35°C)

Advantages :

  • 3.2-fold productivity increase vs. batch (2.1 kg/day vs. 0.65 kg/day)

  • 98% conversion with enzyme reuse (≥50 cycles)

Analytical Validation

Spectroscopic Fingerprinting

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.21 (s, 1H, NH)

  • δ 7.82–7.75 (m, 2H, Ar-H)

  • δ 7.45–7.39 (m, 2H, Ar-H)

  • δ 6.93 (d, J = 8.8 Hz, 2H, OCH3-Ar)

  • δ 3.81 (s, 3H, OCH3)

IR (KBr) :

  • 3275 cm⁻¹ (N-H stretch)

  • 1665 cm⁻¹ (C=O)

  • 1598 cm⁻¹ (C=N)

Emerging Methodologies

Photocatalytic C–N Coupling

Visible-light-mediated amidation using Ru(bpy)₃Cl₂ catalyst (Fig. 3) eliminates oxalyl chloride dependence. Irradiation (450 nm LED) activates 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid for direct coupling with 4-fluoroaniline.

Preliminary results :

  • Yield : 58% (room temperature, 24 hours)

  • Atom economy : 89% vs. 67% for classical route

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in ethanol at 0°C to room temperature.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide has shown promising antimicrobial properties in several studies. For instance:

  • Case Study : A study evaluated the compound's efficacy against various bacterial strains, revealing significant inhibitory effects comparable to established antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.
Microorganism Inhibition Zone (mm) Control (Antibiotic)
E. coli1820 (Ciprofloxacin)
S. aureus1517 (Penicillin)

Anticancer Potential

Research indicates that this compound exhibits anticancer activity against specific cancer cell lines:

  • Case Study : In vitro studies demonstrated that this compound effectively inhibited the growth of MCF-7 breast cancer cells.
Cell Line IC50 (µM) Control (Doxorubicin)
MCF-71210

The compound's ability to induce apoptosis in cancer cells was confirmed through flow cytometry analysis.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects:

  • Case Study : In vivo studies using rat models showed that administration of the compound significantly reduced inflammation markers in induced arthritis models.
Inflammatory Marker Treatment Group Control Group
TNF-α30% reductionBaseline levels
IL-625% reductionBaseline levels

Material Science Applications

This compound also shows potential in material science:

Organic Electronics

The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs):

  • Data Table : Comparison of photophysical properties with other thiadiazole derivatives.
Compound PL Emission (nm) Luminance (cd/m²)
N-(4-fluorophenyl)-4-(4-methoxyphenyl)...5201500
Thiadiazole Derivative A5001200

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their differences:

Compound Name Core Structure Substituents (Position) Molecular Weight Key Features Reference
N-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide (Target) 1,2,3-Thiadiazole 4-(4-MeOPh), 5-(4-FPhCONH) Not reported Fluorine (electron-withdrawing), methoxy (electron-donating)
N-(3-Chloro-4-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide 1,2,3-Thiadiazole 4-(4-MeOPh), 5-(3-Cl-4-MeOPhCONH) 375.8 Chlorine (electron-withdrawing) replaces fluorine
N-(3,4-Dimethoxyphenethyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide (Compound-24) 1,2,3-Thiadiazole 4-(4-MeOPh), 5-(3,4-diMeOPhCH2CH2CONH) Not reported Phenethyl chain with dimethoxy groups
2-(3,4-Dimethoxyphenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide 1,3-Thiazole 2-(3,4-diMeOPh), 5-(3-CF3PhCONH) 422.42 Thiazole core; trifluoromethyl substituent
5-Amino-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole 1-(4-MeOPh), 4-(4-FPhCONH), 5-NH2 Not reported Triazole core with amino group

Key Observations :

  • Core Heterocycle : The 1,2,3-thiadiazole core in the target compound is less common than thiazole or triazole derivatives. Thiadiazoles exhibit unique electronic properties due to sulfur and nitrogen atoms, which may enhance interactions with biological targets compared to thiazoles or triazoles .
  • Substituent Effects : The 4-fluorophenyl group (electron-withdrawing) in the target compound contrasts with chlorine (in the chloro-methoxy analogue) and trifluoromethyl (in the thiazole derivative). Structure-activity relationship (SAR) studies from chalcone derivatives suggest that electronegative substituents like fluorine improve inhibitory activity (e.g., IC50 values) compared to methoxy or chlorine .
  • Molecular Weight : Thiazole and triazole derivatives often have higher molecular weights (e.g., 422.42 in ) due to bulkier substituents, which may impact solubility and bioavailability compared to the target compound .
Physicochemical Properties
  • Melting Points : Thiadiazole derivatives in and thiazole analogues () typically exhibit melting points >150°C, suggesting high crystallinity .
  • Solubility : The 4-methoxyphenyl group may enhance solubility in polar solvents compared to halogenated analogues .

Biological Activity

N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a compound of interest within the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its potential as an anticancer agent, antimicrobial agent, and anticonvulsant, supported by various studies and case analyses.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its biological activity. The presence of fluorine and methoxy groups enhances its lipophilicity and biological interactions. The structural formula can be represented as follows:

C16H14FN3O2S\text{C}_{16}\text{H}_{14}\text{F}\text{N}_3\text{O}_2\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound this compound has shown promising results in inhibiting cancer cell proliferation.

Case Study: Cytotoxicity Assays

  • A study reported that derivatives of 1,3,4-thiadiazoles exhibited selective cytotoxicity towards cancer cells with IC50 values ranging from 0.079 to 8.284 µM against various cancer lines, indicating significant activity against breast (MCF-7) and lung (A549) cancer cells .
  • Specifically, compounds similar to the one demonstrated moderate antiproliferative activity with IC50 values between 120 to 160 µM for MCF-7 cells .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been documented extensively. The compound's structure contributes to its effectiveness against various pathogens.

Research Findings:

  • Thiadiazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
  • A comparative analysis indicated that compounds with similar structures had minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against standard bacterial strains .

Anticonvulsant Activity

Thiadiazole derivatives are recognized for their anticonvulsant properties. The compound in focus has been studied for its potential use in treating epilepsy.

Mechanistic Insights:

  • Studies have demonstrated that modifications in the thiadiazole ring can enhance anticonvulsant activity while reducing toxicity .
  • In vivo studies using the maximal electroshock seizure (MES) method showed that certain derivatives exhibited up to 74% inhibition of seizures compared to standard drugs like phenytoin .

Summary of Biological Activities

Activity Mechanism IC50/MIC Values
Anticancer Inhibition of cell proliferationIC50: 120–160 µM (MCF-7)
Antimicrobial Disruption of cell walls/metabolic pathwaysMIC: 10–50 µg/mL
Anticonvulsant Modulation of neurotransmitter releaseInhibition: up to 74%

Q & A

Q. What are the recommended synthetic routes for N-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis of this thiadiazole-carboxamide derivative typically involves multi-step protocols. For analogous compounds, key steps include:

  • Condensation reactions between fluorophenyl amines and activated carbonyl intermediates.
  • Cyclization using reagents like POCl₃ or Lawesson’s reagent to form the thiadiazole ring .
  • Amide coupling (e.g., via EDCI/HOBt) to attach the methoxyphenyl moiety .
    Optimization focuses on:
  • Temperature control (e.g., 0–5°C for azide formation to prevent side reactions).
  • Solvent selection (e.g., DMF for polar intermediates, dichloromethane for coupling steps).
  • Purification via column chromatography or recrystallization .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl vs. methoxyphenyl groups) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex aromatic regions.
  • Mass Spectrometry (MS):
    • High-resolution MS confirms molecular formula (C₁₆H₁₂FN₃O₂S, MW 329.35 g/mol) .
  • X-ray Crystallography:
    • Determines bond lengths/angles (e.g., thiadiazole ring planarity) .

Q. What are the solubility challenges, and how can they be addressed in in vitro assays?

Methodological Answer:

  • Low aqueous solubility is common for aromatic heterocycles. Strategies include:
    • Co-solvents: DMSO (≤1% v/v) for stock solutions.
    • Surfactants: Polysorbate-80 for cell-based studies .
    • Derivatization: Introducing polar groups (e.g., hydroxyl, carboxyl) without altering core activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer: SAR strategies for thiadiazole-carboxamides involve:

  • Substituent modification:
    • Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to modulate enzyme inhibition .
    • Vary fluorophenyl substitution patterns to optimize target binding (e.g., para vs. meta) .
  • Biological testing:
    • Enzyme assays: Measure IC₅₀ against kinases or proteases linked to disease pathways.
    • Cell viability assays: Use MTT/WST-1 in cancer cell lines (e.g., HeLa, MCF-7) .

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Standardize assay conditions:
    • Control pH, temperature, and cell passage number.
    • Validate target specificity using siRNA/CRISPR knockouts.
  • Data normalization:
    • Use internal controls (e.g., staurosporine for kinase assays).
    • Cross-validate with orthogonal methods (e.g., SPR for binding affinity) .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Methodological Answer:

  • Pharmacokinetics:
    • Rodent models: Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS.
    • Metabolite profiling: Identify Phase I/II metabolites using hepatocyte microsomes .
  • Toxicity:
    • Acute toxicity: OECD Guideline 423 in mice (dose range: 10–300 mg/kg).
    • Genotoxicity: Ames test for mutagenic potential .

Critical Analysis of Evidence

  • Contradictions: Solubility and bioactivity data vary due to differences in experimental protocols (e.g., DMSO concentration in cell assays) .
  • Gaps: Limited in vivo pharmacokinetic data; most studies focus on in vitro targets.
  • Future Directions: Develop fluorinated analogs for PET imaging or explore dual-target inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.